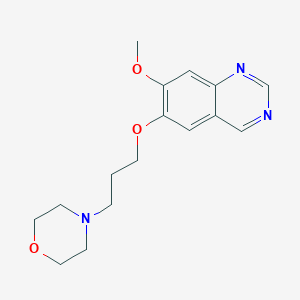
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound known for its unique structure and properties It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and morpholine, a saturated heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the reaction of 7-methoxyquinazoline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
- 4-(3-(4-chloro-7-Methoxyquinazolin-6-yloxy)propyl)Morpholine
Uniqueness
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine stands out due to its specific substitution pattern on the quinazoline ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-[3-(7-methoxyquinazolin-6-yl)oxypropyl]morpholine |
InChI |
InChI=1S/C16H21N3O3/c1-20-15-10-14-13(11-17-12-18-14)9-16(15)22-6-2-3-19-4-7-21-8-5-19/h9-12H,2-8H2,1H3 |
InChI Key |
NSLPTLVLAULCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=NC2=C1)OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
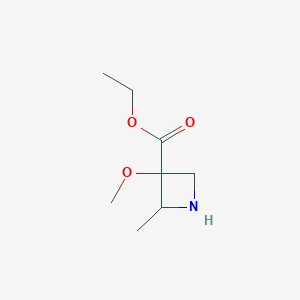
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)
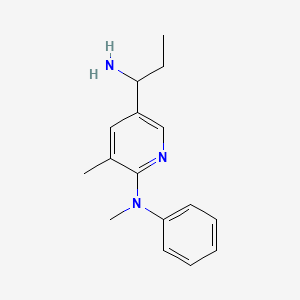


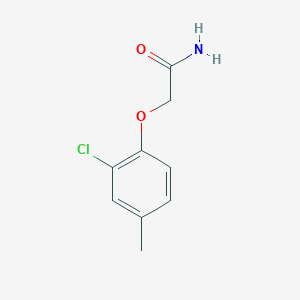
![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
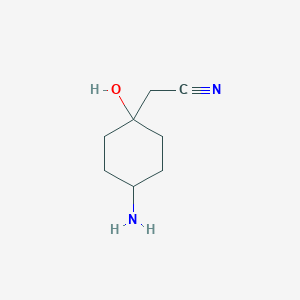
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)

